7-Amino-6-methyl-2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one
Description
Properties
IUPAC Name |
7-amino-6-methyl-2,3-dihydropyrrolo[3,4-c]pyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-4-7(9)6-5(2-10-4)3-11-8(6)12/h2H,3,9H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTWKTFEWYRXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CNC(=O)C2=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279596 | |
| Record name | 7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5428-93-3 | |
| Record name | NSC37784 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC13332 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Acetamide Derivatives and Amines in Acidic Medium
A general and efficient method involves the reaction of acetamide derivatives with amines in the presence of acetic acid under reflux conditions in ethanol, followed by acid treatment to induce cyclization and formation of the pyrrolo[3,4-c]pyridin-1-one framework.
- Procedure : A mixture of acetamide derivatives (3 mmol), amines (9 mmol), and acetic acid (9 mmol) is refluxed in ethanol for 4 hours. After cooling, the precipitate is filtered and washed.
- Cyclization : The residue is treated with a mixture of hydrochloric acid and acetic acid and refluxed for 1 hour to complete the cyclization to the lactam ring.
- Outcome : This method yields substituted pyrrolo[3,4-b]pyridin-5-one derivatives, closely related structurally to the target compound, with good yields and purity.
Hydrochloric Acid-Mediated Hydrolysis and Crystallization
A direct preparation involves refluxing ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate with concentrated hydrochloric acid in acetone for 15 hours, followed by evaporation and crystallization.
- Yield : Quantitative yield reported (close to 100% theoretical).
- Purification : The product is isolated by filtration and drying after stirring the residue with acetone.
This method is useful for preparing the dihydrochloride salt form of the compound, which can be further transformed or used as an intermediate.
Carbamoylation and Cyclization Using Triphosgene
Carbamoylation of amine precursors followed by cyclization using triphosgene in dichloromethane with triethylamine as base is another approach.
- Conditions : Reaction at ice bath temperature followed by warming to room temperature and heating at 50°C.
- Yields : Moderate yields (39-50%) of the cyclized product are obtained after purification by silica gel chromatography.
- Application : This method is applicable for preparing substituted pyrrolo[3,4-c]pyridin-1-one derivatives with various substituents.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acetamide + amines + AcOH reflux | Acetamide derivatives, amines, AcOH, EtOH reflux | Moderate to High | Two-step reflux and acid treatment; scalable |
| Pyrazole-promoted 4-component | Isatin, diketene, primary amine, pyrazole, water reflux | 73 – 90 | Multicomponent; pyrazole essential; green solvent (water) |
| Hydrochloric acid hydrolysis | Ethyl ester, conc. HCl, acetone reflux | ~100 | Direct hydrolysis to dihydrochloride salt |
| Triphosgene cyclization | Amine precursor, triphosgene, TEA, DCM, 0-50°C | 39 – 50 | Carbamoylation and cyclization; moderate yield |
Research Findings and Analysis
- The pyrazole-promoted multicomponent method is notable for its high efficiency, mild conditions, and use of water as a solvent, aligning with green chemistry principles.
- Acid-mediated cyclization from acetamide derivatives offers a robust and versatile route, allowing substitution pattern variations on the pyrrolo ring.
- Hydrochloric acid hydrolysis provides a straightforward approach to obtain the dihydrochloride salt, useful as an intermediate for further functionalization.
- Carbamoylation with triphosgene is a classical method but tends to give moderate yields and requires careful handling of reagents.
- The choice of method depends on the desired substitution pattern, scale, and available starting materials.
Chemical Reactions Analysis
Types of Reactions
7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the amino group.
Scientific Research Applications
7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analog: 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
The closest structural analog documented in the literature is 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 1402664-68-9). Below is a comparative analysis:
Table 1: Structural and Chemical Properties
Key Differences and Implications
The chlorine substituent in the analog increases electrophilicity, making it reactive in cross-coupling reactions but less optimized for direct therapeutic use .
Pharmacological Relevance: The amino-methyl derivative is explicitly designed as an HPK1 inhibitor, with patents highlighting its role in cancer immunotherapy . The chloro analog lacks direct therapeutic data but serves as a precursor for synthesizing more complex derivatives .
Collision Cross-Section (CCS) and Mass Spectrometry Data
For 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, predicted CCS values are available (see Table 2), which aid in analytical characterization. Similar data for the amino-methyl derivative remains unreported, highlighting a research gap.
Table 2: Predicted CCS Values for 4-Chloro Analog
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 169.01631 | 129.7 |
| [M+Na]⁺ | 190.99825 | 143.3 |
| [M-H]⁻ | 167.00175 | 130.4 |
Biological Activity
7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS No: 5428-93-3) is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of 7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is C8H9N3O, with a molecular weight of approximately 163.18 g/mol. The compound features an amino group at the 7-position and a methyl group at the 6-position, which are critical for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 7-amino-6-methyl-2,3-dihydropyrrolo[3,4-c]pyridin-1-one |
| CAS Number | 5428-93-3 |
| Molecular Formula | C8H9N3O |
| Molecular Weight | 163.18 g/mol |
Antimicrobial Activity
Research has indicated that 7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting that the compound could serve as a potential lead for antibiotic development. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it exhibits antiproliferative activity against several cancer cell lines, including breast and colon cancer cells. The observed mechanism includes induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: Anticancer Activity
A notable study assessed the efficacy of 7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one against human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.2 | Induction of apoptosis |
| MCF7 (breast cancer) | 4.8 | Cell cycle arrest at G2/M phase |
| HCT116 (colon cancer) | 6.0 | Inhibition of DNA synthesis |
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Notably, it has been found to inhibit key enzymes involved in tumor progression and microbial resistance mechanisms.
Enzyme Inhibition Studies
In enzyme assays, 7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one was shown to inhibit:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Topoisomerase II | Competitive | 12.5 |
| Dihydrofolate reductase | Non-competitive | >50 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acids and halogenated precursors. For example, outlines a similar route for pyrrolo[2,3-b]pyridines using NaH/MeI for methylation and HNO₃ for nitration. Key factors include temperature control (e.g., 0°C to rt for methylation) and catalyst selection (e.g., Pd(PPh₃)₄). Yield optimization often requires inert atmospheres and anhydrous solvents like THF or dioxane . Multicomponent reactions in ionic liquids, as described in , may also reduce side products and improve efficiency.
Q. How is the structural characterization of this compound validated, and what spectroscopic techniques are critical?
- Methodological Answer : Structural validation relies on ¹H/¹³C-NMR to confirm the fused pyrrolo-pyridine core and substituent positions (e.g., methyl at C6 and amino at C7). Mass spectrometry (HRMS) determines molecular weight (148.16 g/mol, as per ), while IR spectroscopy identifies functional groups like the carbonyl (C=O) at the 1-position. X-ray crystallography, though not directly cited, is recommended for resolving tautomeric ambiguities in similar heterocycles .
Q. What are the common derivatives of this scaffold, and how do substitutions alter physicochemical properties?
- Methodological Answer : Derivatives include halogenated (e.g., 7-chloro analogs in ) and alkylated variants (e.g., 2-methyl in ). Substitutions at C7 (amino group) and C6 (methyl) influence solubility and logP. For instance, replacing the methyl group with a trifluoromethyl moiety (as in ) increases electronegativity and metabolic stability. Computational tools like PubChem’s InChI descriptors () can predict these changes .
Advanced Research Questions
Q. What biological targets are associated with this scaffold, and what assays are used to evaluate activity?
- Methodological Answer : Pyrrolo-pyridines are explored as kinase inhibitors or antimicrobial agents. highlights antimicrobial testing via broth microdilution (MIC assays) for related chromeno-pyrrolo-pyridines. For kinase inhibition, fluorescence polarization assays using ATP-binding domains are typical. Target selectivity can be assessed via competitive binding studies against homologous proteins (e.g., EGFR vs. HER2) .
Q. How do structure-activity relationship (SAR) studies guide the optimization of this compound for therapeutic use?
- Methodological Answer : SAR studies focus on the amino group (C7) and methyl group (C6). For example, shows that substituting the amino group with a methoxynaphthyl moiety enhances inhibitory potency against kinases. Methyl-to-ethyl substitutions () may improve lipophilicity but reduce solubility. Computational docking (e.g., AutoDock Vina) validates these modifications by predicting binding affinities .
Q. How can contradictory data on synthetic yields or biological activity be resolved?
- Methodological Answer : Discrepancies often arise from reaction scale, purity of starting materials, or assay conditions. For instance, yields in (NaH/MeI route) may vary due to moisture sensitivity. Reproducibility requires strict adherence to anhydrous conditions and HPLC purity checks (>95%). Biological activity contradictions (e.g., varying IC₅₀ values) necessitate standardized assay protocols, such as using identical cell lines and normalization to reference inhibitors .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
- Methodological Answer : LC-MS/MS is preferred for quantification due to the compound’s low UV absorbance. Challenges include matrix effects from plasma proteins, mitigated via solid-phase extraction (SPE) or stable isotope-labeled internal standards. ’s use of ionic liquids (e.g., [bmim][BF₄]) improves chromatographic separation by reducing tailing .
Q. What in silico strategies predict the metabolic stability of this scaffold?
- Methodological Answer : Tools like Schrödinger’s ADMET Predictor or SwissADME assess metabolic hotspots (e.g., oxidation at C6 methyl). ’s approach to pyrano-pyrimidines can be adapted, using CYP450 isoform docking to identify vulnerable sites. MD simulations (e.g., GROMACS) further evaluate hydrolytic stability of the lactam ring .
Q. How does this compound compare to structurally related pyrrolo-pyridines in terms of reactivity and bioactivity?
- Methodological Answer : Compared to pyrrolo[2,3-b]pyridines ( ), the [3,4-c] isomer exhibits higher ring strain, influencing reactivity in electrophilic substitutions. Bioactivity-wise, shows that fused chromeno-pyrrolo-pyridines have broader antimicrobial spectra but lower solubility. Comparative studies should use matched molecular pairs (MMPs) to isolate structural effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
